(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

説明

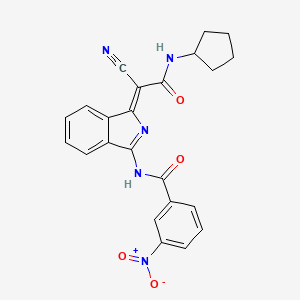

This compound belongs to a class of isoindole derivatives characterized by a Z-configuration ethylidene bridge, a cyano group, and a cyclopentylamino substituent. The 3-nitrobenzamide moiety at the N-position introduces strong electron-withdrawing properties, which may enhance binding affinity in biological systems. Key features include:

特性

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O4/c24-13-19(23(30)25-15-7-1-2-8-15)20-17-10-3-4-11-18(17)21(26-20)27-22(29)14-6-5-9-16(12-14)28(31)32/h3-6,9-12,15H,1-2,7-8H2,(H,25,30)(H,26,27,29)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNJAGHHDBDRRU-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Isoindole core : Contributes to its biological activity.

- Nitro group : Known for its role in various pharmacological effects.

- Cyano and cyclopentylamine substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Nitro compounds are often associated with antimicrobial effects due to their ability to induce redox reactions within microbial cells, leading to cell death. This mechanism may also extend to human cells, indicating a dual role as both a pharmacophore and toxicophore .

- Antineoplastic Properties : Compounds containing nitro groups have been studied for their potential in cancer treatment, showing efficacy against various tumor types through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group facilitates redox reactions that can disrupt cellular processes in both bacteria and human cells .

- Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, potentially affecting enzyme activities and signaling pathways .

- Cytotoxicity : The compound may induce cytotoxic effects in cancer cells, leading to programmed cell death (apoptosis) .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Table 1: Summary of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

A. N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide ()

- Molecular formula : C₂₃H₂₂N₄O₃.

- Substituents: 3-Methoxypropylamino (vs. cyclopentylamino), 4-methylbenzamide (vs. 3-nitrobenzamide).

- Physicochemical properties: XLogP3: 2.3 (moderate lipophilicity). Hydrogen bond donors/acceptors: 2/3. Topological polar surface area (TPSA): 104 Ų.

B. (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide ()

- Substituents: 3-Methoxypropylamino (similar to ) but retains the 3-nitrobenzamide group.

- Key difference : Positional isomerism in the benzamide substituent compared to the target compound.

C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Comparative Data Table

Research Findings and Implications

Physicochemical and Pharmacokinetic Insights

- Hydrogen bonding : The 3-nitro group increases hydrogen bond acceptor count (7 vs. 5 in ), favoring target engagement in polar active sites (e.g., kinase ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。